molecular formula C12H18O4S B13570303 2-Methoxy-2-methylpropyl p-toluenesulfonate

2-Methoxy-2-methylpropyl p-toluenesulfonate

Cat. No.: B13570303
M. Wt: 258.34 g/mol
InChI Key: WJKFFZRTOGJYCN-UHFFFAOYSA-N
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Description

2-Methoxy-2-methylpropyl p-toluenesulfonate is an organic compound that belongs to the class of sulfonate esters. It is commonly used in organic synthesis as a reagent and intermediate. The compound is characterized by its molecular formula C11H16O4S and is known for its role in various chemical reactions, particularly in the field of organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methoxy-2-methylpropyl p-toluenesulfonate can be synthesized through the reaction of 2-methoxy-2-methylpropanol with p-toluenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction typically occurs at room temperature and involves the formation of a sulfonate ester linkage.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-2-methylpropyl p-toluenesulfonate undergoes various types of chemical reactions, including:

    Nucleophilic Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the sulfonate group is replaced by a nucleophile.

    Elimination Reactions: It can undergo elimination reactions to form alkenes.

    Hydrolysis: The compound can be hydrolyzed to yield the corresponding alcohol and p-toluenesulfonic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

    Elimination Reactions: Strong bases such as sodium ethoxide or potassium tert-butoxide are used to induce elimination reactions.

    Hydrolysis: Acidic or basic conditions can be employed for hydrolysis, with water or aqueous solutions as the solvent.

Major Products Formed

    Nucleophilic Substitution: The major products are the substituted compounds where the sulfonate group is replaced by the nucleophile.

    Elimination Reactions: The major products are alkenes.

    Hydrolysis: The major products are 2-methoxy-2-methylpropanol and p-toluenesulfonic acid.

Scientific Research Applications

2-Methoxy-2-methylpropyl p-toluenesulfonate has a wide range of applications in scientific research, including:

    Organic Synthesis: It is used as a reagent and intermediate in the synthesis of various organic compounds.

    Pharmaceutical Research: The compound is utilized in the development of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

    Material Science: It is employed in the preparation of polymers and other advanced materials.

    Biological Studies: The compound is used in biochemical assays and studies involving enzyme inhibition and protein modification.

Mechanism of Action

The mechanism of action of 2-methoxy-2-methylpropyl p-toluenesulfonate involves its role as a sulfonate ester. The compound acts as an electrophile in nucleophilic substitution reactions, where the sulfonate group serves as a good leaving group. This property makes it useful in various synthetic transformations, enabling the formation of new carbon-heteroatom bonds.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methoxyethyl p-toluenesulfonate
  • 2-Chloroethyl p-toluenesulfonate
  • 2-Phenoxyethyl p-toluenesulfonate

Uniqueness

2-Methoxy-2-methylpropyl p-toluenesulfonate is unique due to its specific structure, which imparts distinct reactivity and selectivity in chemical reactions. The presence of the methoxy and methyl groups on the propyl chain influences its steric and electronic properties, making it a valuable reagent in organic synthesis.

Properties

Molecular Formula

C12H18O4S

Molecular Weight

258.34 g/mol

IUPAC Name

(2-methoxy-2-methylpropyl) 4-methylbenzenesulfonate

InChI

InChI=1S/C12H18O4S/c1-10-5-7-11(8-6-10)17(13,14)16-9-12(2,3)15-4/h5-8H,9H2,1-4H3

InChI Key

WJKFFZRTOGJYCN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCC(C)(C)OC

Origin of Product

United States

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